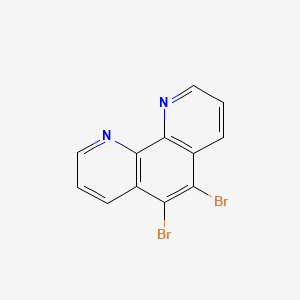

5,6-二溴-1,10-邻菲啰啉

描述

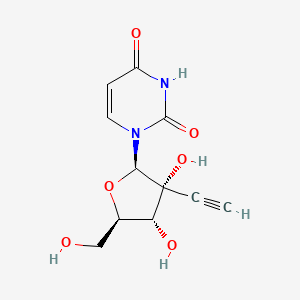

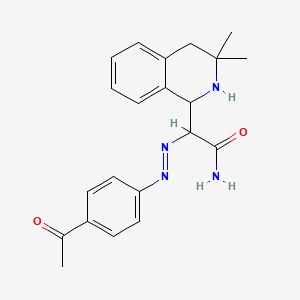

5,6-Dibromo-1,10-phenanthroline is a chemical compound with the molecular formula C12H6Br2N2 .

Synthesis Analysis

5,6-Dibromo-1,10-phenanthroline and 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline were polymerized using a Ni catalyst to afford helical polymers in which the phenanthroline moieties are densely stacked on top of each other . Another method for the synthesis of 1,10-phenanthroline-5,6-dione involves the oxidation of 1,10-phenanthroline in the Br2-H2SO4-HNO3 system .Chemical Reactions Analysis

5,6-Dibromo-1,10-phenanthroline and 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline were polymerized using a Ni catalyst to afford helical polymers . The bromination of 1,10-phenanthroline monohydrate in the presence of SCl2 and pyridine yielded the brominated compounds .Physical And Chemical Properties Analysis

5,6-Dibromo-1,10-phenanthroline has a melting point of 221 °C and a predicted boiling point of 469.2±40.0 °C. It has a predicted density of 1.915±0.06 g/cm3. It should be stored at 2-8°C .科学研究应用

Coordination Chemistry

5,6-Dibromo-1,10-phenanthroline: is a classical ligand renowned for its ability to form stable metal complexes. These complexes are extensively studied due to their diverse structural, optical, magnetic, electrochemical, and catalytic properties . The strong electronic interaction between the ligand and metal centers allows for the tuning of physical and chemical properties by varying the substitution pattern on the heteroaromatic scaffold.

Supramolecular Assemblies

This compound is among the most demanding nitrogen-containing ligands used to develop supramolecular assemblies. These assemblies have potential applications in creating complex structures at the molecular level, which can be used in nanotechnology and materials science .

DNA Intercalators and Cleaving Agents

As a DNA intercalator, 5,6-Dibromo-1,10-phenanthroline can insert itself between the base pairs of DNA. This property is useful in the study of DNA structure and function, as well as in the development of therapeutic agents that target genetic material .

Sensing Applications

The compound serves as a sensor for cations, anions, and other small molecules. Its ability to bind selectively to different ions makes it valuable in the design of chemical sensors and diagnostic tools .

Photodynamic Therapy (PDT) Agents

In the field of medicine, particularly in photodynamic therapy, 5,6-Dibromo-1,10-phenanthroline derivatives act as agents that, upon light activation, can produce reactive oxygen species to kill cancer cells .

Catalysis

The compound is used in redox catalysis, which is essential in various chemical reactions including organic synthesis and energy conversion processes. Its redox-active properties make it a versatile catalyst in these reactions .

Photocatalysis

5,6-Dibromo-1,10-phenanthroline: is also applied in photocatalysis, aiding in light-driven chemical reactions. This application is particularly relevant in the development of sustainable energy solutions, such as solar fuels .

Dye-Sensitized Solar Cells

Lastly, it finds use in dye-sensitized solar cells as photoactive electrodes. The compound’s ability to absorb light and convert it into electrical energy makes it an important component in the field of renewable energy .

安全和危害

未来方向

属性

IUPAC Name |

5,6-dibromo-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N2/c13-9-7-3-1-5-15-11(7)12-8(10(9)14)4-2-6-16-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBSWPVSJWETQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C(=C2Br)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480138 | |

| Record name | 5,6-DIBROMO-1,10-PHENANTHROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dibromo-1,10-phenanthroline | |

CAS RN |

56290-06-3 | |

| Record name | 5,6-DIBROMO-1,10-PHENANTHROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。